Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

Synthetic Chemistry Procurement Quality Control

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (CAS 122948-57-6) is a densely functionalized cyclohexenyl triflate bearing an ethyl ester moiety. It is primarily utilized as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings, serving as a synthetic surrogate for vinyl halides.

Molecular Formula C10H13F3O5S
Molecular Weight 302.27 g/mol
CAS No. 122948-57-6
Cat. No. B190040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
CAS122948-57-6
Molecular FormulaC10H13F3O5S
Molecular Weight302.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C10H13F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h5,7H,2-4,6H2,1H3
InChIKeyFKPYEDFRKMRJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (CAS 122948-57-6): High-Purity Vinyl Triflate for Cross-Coupling Procurement


Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (CAS 122948-57-6) is a densely functionalized cyclohexenyl triflate bearing an ethyl ester moiety. It is primarily utilized as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings, serving as a synthetic surrogate for vinyl halides [1]. The combination of the highly reactive triflate leaving group and the orthogonal ester handle makes it a strategic intermediate for the construction of complex molecular architectures in medicinal chemistry and materials science .

Why Generic Vinyl Triflates Cannot Replace Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate in Synthesis


Substituting this compound with a generic vinyl triflate or a halogenated analog is problematic due to the interplay of its specific 1,4-substitution pattern and its dual electrophilic reactivity profile. The regioisomeric cyclohex-1-enyl triflate, for example, directs coupling at the 4-position in a fundamentally different manner, leading to a distinct product scaffold [1]. Furthermore, simply replacing the triflate with a bromide results in significantly lower oxidative addition rates with palladium catalysts, often necessitating harsher reaction conditions and limiting functional group tolerance [2]. The ethyl ester itself is also a critical design element, as it provides a balance of lipophilicity and crystallinity that differs from both the methyl ester and the free acid, impacting intermediate purification and overall synthetic yield [3].

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate: Head-to-Head Reactivity, Purity, and Physicochemical Benchmarks


Purity and Moisture Content: Supplier-Documented Quality Advantages Over the Methyl Ester Analog

When compared to its closest commercially available analog, methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (CAS 1245649-70-0), the ethyl ester derivative (CAS 122948-57-6) is supplied with a higher minimum purity specification and stricter moisture control, directly impacting yield in water-sensitive cross-coupling reactions. The ethyl ester is routinely available at 98% purity (HPLC) with a maximum moisture content of 0.5%, as specified by Capot Chemical [1]. In contrast, the methyl ester is typically listed at 95% purity by multiple suppliers, with some not explicitly stating the moisture specification . This 3% differential in minimum guaranteed purity, combined with defined low moisture content, reduces the risk of catalyst poisoning and off-target side reactions during scale-up synthesis [2].

Synthetic Chemistry Procurement Quality Control

Reactivity Benchmark: The Superior Oxidative Addition Rate of Cyclohexenyl Triflates Over Halides

Vinyl triflates, including the cyclohex-3-enyl scaffold, demonstrate significantly faster oxidative addition to low-valent palladium compared to their corresponding vinyl bromides. Seminal work by Jutand and Amatore established that the intrinsic barrier for oxidative addition of PhOTf to Pd(0) is approximately 4 kcal/mol lower than for PhBr, leading to a reaction rate enhancement of roughly two orders of magnitude under comparable catalytic conditions [1]. While this is a class-level inference, it directly applies to the selection of this compound over its bromo analog (ethyl 4-bromocyclohex-3-enecarboxylate), which would require higher catalyst loadings or elevated temperatures to achieve comparable conversion, potentially compromising yield and selectivity in complex substrate settings [2].

Catalysis Cross-Coupling Reaction Kinetics

Stability and Handling: Chromatographic Integrity Advantage of the Triflate Over the Bromide

A key practical advantage of this cyclohexenyl triflate over its vinyl bromide counterpart is its marked stability to silica gel chromatography. β-Triflyl enones and related vinyl triflates have been explicitly shown to withstand chromatographic purification without decomposition, whereas analogous vinyl bromides are prone to degradation on silica, leading to significant yield losses [1]. In a direct comparison reported by Newhouse and co-workers for a β-triflyl cyclohexenone system, the triflate was recovered with >90% mass balance after flash chromatography, while the corresponding bromide decomposed to an extent that made isolation impractical [2]. This makes the triflate the only practical choice when high purity of the intermediate must be assured before a subsequent coupling step.

Intermediate Stability Purification Process Chemistry

Physicochemical Property Tuning: Computed LogP Differentiation for Downstream Handling

The calculated octanol-water partition coefficient (XLogP3) differentiates the ethyl ester (target compound) from its methyl ester analog in a way that impacts reaction workup and purification. PubChem computed data indicate an XLogP3 value of 2.4 for the ethyl ester [1] versus 1.7 for the corresponding methyl ester [2]. This difference of 0.7 log units translates to a roughly 5-fold greater preference for the organic phase during aqueous extraction. In practice, this means the ethyl ester partitions more efficiently into organic solvents like ethyl acetate or dichloromethane, reducing product loss during aqueous washes and simplifying liquid-liquid extraction during workup procedures for cross-coupling reactions.

Medicinal Chemistry LogP Solubility

Procurement-Driven Application Scenarios for Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate


Multi-Step Synthesis of 1,4-Disubstituted Cyclohexene Pharmacophores

This triflate is ideally suited as a central intermediate for medicinal chemistry programs targeting 1,4-disubstituted cyclohexene or cyclohexane scaffolds. The orthogonal reactivity of the vinyl triflate and the ethyl ester allows for sequential functionalization: first, a palladium-catalyzed Suzuki or Heck coupling at the triflate position, followed by ester hydrolysis and amide bond formation. The high purity (98%) and low moisture content (≤0.5%) of the commercially supplied material, as documented by Capot Chemical, minimize side reactions during the crucial first coupling step, ensuring high yields of the elaborated intermediate [1].

Accelerated Fragment-Based Drug Discovery (FBDD) Library Synthesis

For fragment libraries requiring a non-planar, sp3-rich core with a reliable synthetic handle, this building block offers a distinct advantage. Its demonstrated stability to chromatographic purification, directly inferred from the behavior of structurally similar vinyl triflates studied by Newhouse et al., means it can be reliably synthesized in high purity and stored for subsequent parallel library synthesis [2]. The use of the triflate, which undergoes oxidative addition approximately 100 times faster than the corresponding bromide as shown by the foundational studies of Jutand and Amatore, ensures rapid and high-yielding diversification under mild conditions, a key requirement for high-throughput chemistry [3].

Scalable Process Chemistry for Liquid Crystal Precursors

In the preparation of biphenylylcyclohexene liquid crystals via palladium-catalyzed cross-coupling, this specific regioisomer directs the coupling to the correct position on the cyclohexene ring, a factor shown to be critical for the mesomorphic properties of the final material by Hird et al. [4]. The ethyl ester's XLogP3 of 2.4, compared to 1.7 for the methyl ester, translates to a practical advantage during scale-up: a more efficient extraction from the aqueous reaction mixture, reducing product loss and improving process mass intensity [5].

Synthesis of 4-Substituted Cyclohexenyl-Derived Agrochemical Intermediates

The compound serves as a strategic starting material for agrochemical discovery, where the electron-deficient cyclohexene ring is a privileged scaffold. By prioritizing procurement of this specific triflate over the bromo analog, researchers benefit from the significantly improved stability to standard laboratory conditions (as evidenced by chromatographic survival) and the potential for catalyst loading reduction derived from the triflate's superior electrophilicity in cross-coupling [2]. This combination of robustness and reactivity accelerates the hit-to-lead optimization timeline.

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